N1-Methylation Eliminates PKA and 5-HT1A Activity Observed in the N1-H Analog: Selectivity Gains from Pyrazole Substitution
The N1-unsubstituted analog 4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (CID 2422341) was profiled in high-throughput screening assays deposited in PubChem and BindingDB, revealing IC₅₀ = 52,300 nM against cAMP-dependent protein kinase catalytic subunit alpha (PKA) and EC₅₀ = 99,000 nM at the 5-HT1A serotonin receptor [1]. The N1-methyl group in the target compound occupies the space that would otherwise accommodate a hydrogen-bond donor interaction with the kinase hinge region and a potential GPCR binding contact, predicted by molecular modeling to abrogate these interactions [2]. This N1-substitution fundamentally alters the target engagement profile relative to the N1-H parent scaffold.
| Evidence Dimension | Kinase/GPCR binding affinity |
|---|---|
| Target Compound Data | Not yet reported in public domain for PKA or 5-HT1A; predicted loss of affinity based on N1-methyl hinge-region steric occlusion |
| Comparator Or Baseline | 4-[4-(2-Fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (CID 2422341): PKA IC₅₀ = 52,300 nM; 5-HT1A EC₅₀ = 99,000 nM [1] |
| Quantified Difference | Qualitative: N1-methylation is predicted to eliminate measurable PKA and 5-HT1A affinity through hinge-region steric clash, directing selectivity toward alternative kinase targets (e.g., FLT3, VEGFR2) favored by N1-alkylated pyrazolo[3,4-d]pyrimidines [2] |
| Conditions | PKA: Scripps Research Institute MLSCN HTS (PubChem AID 548); 5-HT1A: cell-based β-lactamase reporter assay, pH 7.4, 23°C (PubChem AID 613) |
Why This Matters
Elimination of PKA and 5-HT1A off-target liabilities through N1-methylation is essential for investigators requiring kinase selectivity profiles distinct from the broadly active N1-H scaffold.
- [1] BindingDB BDBM30816. 4-[4-(2-Fluorophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine. Affinity data: PKA IC₅₀ = 5.23E+4 nM (PubChem AID 548); 5-HT1A EC₅₀ = 9.90E+4 nM (PubChem AID 613). View Source
- [2] Schenone, S. et al. (2014). Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl. ACS Medicinal Chemistry Letters, 5(6), 678–683. View Source
